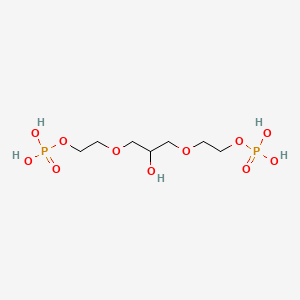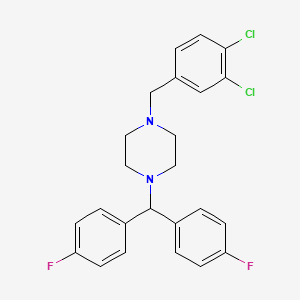
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of fluorine and chlorine atoms attached to phenyl rings, which are further connected to a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with bis(4-fluorophenyl)methanol and 3,4-dichlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly for its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their function and influencing neurological processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine cores but different substituents.
Fluorophenyl derivatives: Compounds with fluorine atoms attached to phenyl rings.
Dichlorophenyl derivatives: Compounds with chlorine atoms attached to phenyl rings.
Uniqueness
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((3,4-dichlorophenyl)methyl)- is unique due to the combination of fluorine and chlorine substituents on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
766508-73-0 |
|---|---|
Molecular Formula |
C24H22Cl2F2N2 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(3,4-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C24H22Cl2F2N2/c25-22-10-1-17(15-23(22)26)16-29-11-13-30(14-12-29)24(18-2-6-20(27)7-3-18)19-4-8-21(28)9-5-19/h1-10,15,24H,11-14,16H2 |
InChI Key |
CLIBFYCYGLVFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


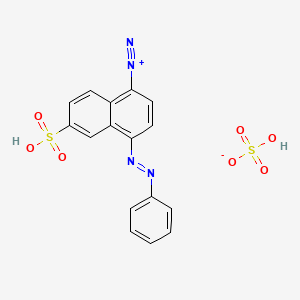

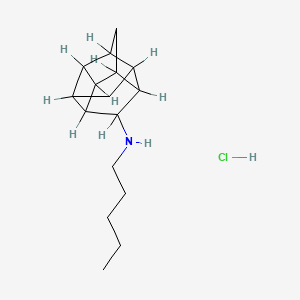
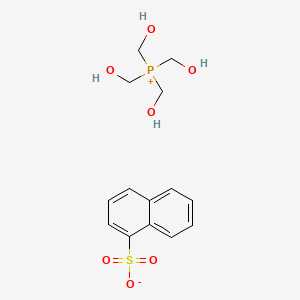
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
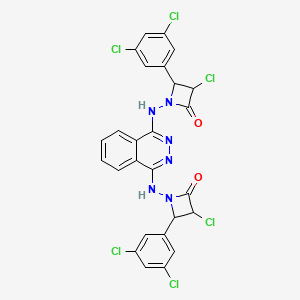
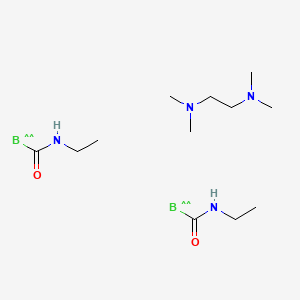
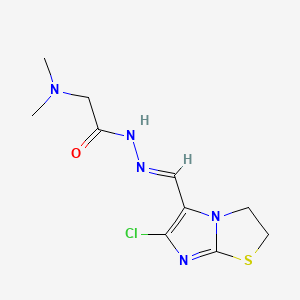
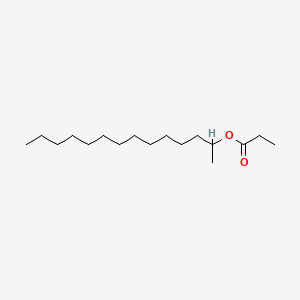
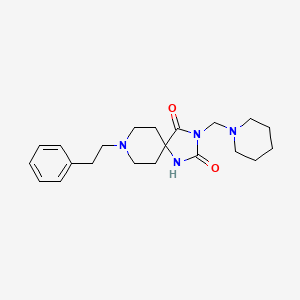
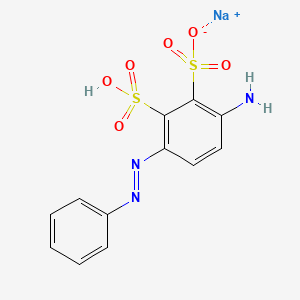
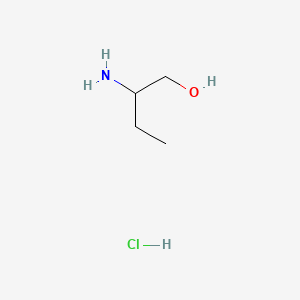
![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
